

Spectroscopic and Synthetic Profile of 6-Benzyloxytryptamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Benzyloxytryptamine

Cat. No.: B015657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for **6-Benzyloxytryptamine**. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide is intended to serve as a robust resource for the synthesis, identification, and characterization of **6-Benzyloxytryptamine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **6-Benzyloxytryptamine**. These predictions are based on the analysis of data for isomeric compounds such as 5-benzyloxytryptamine and 7-benzyloxytryptamine, as well as the known effects of substituents on the tryptamine scaffold.

Table 1: Predicted ^1H NMR Data for 6-Benzyloxytryptamine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	br s	1H	Indole N-H
~7.5-7.3	m	5H	Phenyl-H (benzyl)
~7.4	d	1H	H-4
~7.1	d	1H	H-2
~7.0	s	1H	H-7
~6.8	dd	1H	H-5
~5.1	s	2H	O-CH ₂ -Ph
~3.0	t	2H	Ar-CH ₂ -CH ₂ -N
~2.9	t	2H	Ar-CH ₂ -CH ₂ -N
~1.6	br s	2H	NH ₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm).

Table 2: Predicted ¹³C NMR Data for 6-Benzyloxytryptamine

Chemical Shift (δ , ppm)	Assignment
~156	C-6
~138	C-7a
~137	Quaternary Phenyl-C (benzyl)
~128.5	Phenyl-C (benzyl)
~128.0	Phenyl-C (benzyl)
~127.5	Phenyl-C (benzyl)
~123	C-2
~122	C-3a
~120	C-4
~113	C-3
~110	C-5
~95	C-7
~70	O-CH ₂ -Ph
~41	Ar-CH ₂ -CH ₂ -N
~25	Ar-CH ₂ -CH ₂ -N

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry (MS) Data for 6-Benzyloxytryptamine

m/z	Relative Intensity	Assignment
266	High	[M] ⁺ (Molecular Ion)
175	Moderate	[M - CH ₂ Ph] ⁺
160	High	[M - OCH ₂ Ph] ⁺ or [Indole-CH ₂ -CH ₂ -NH ₂] ⁺ fragment
130	Moderate	Indole fragment
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data for 6-Benzyloxytryptamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium, Broad	N-H stretch (indole and amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1620-1600	Medium	C=C stretch (aromatic)
1495, 1455	Strong	C=C stretch (aromatic)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Strong	C-N stretch
750-700	Strong	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

A plausible and commonly employed synthetic route to **6-Benzyloxytryptamine** involves the preparation of 6-benzyloxyindole, followed by conversion to 6-benzyloxyindole-3-acetonitrile, and subsequent reduction to the target tryptamine.

Synthesis of 6-Benzyloxytryptamine

Step 1: Synthesis of 6-Benzyloxyindole

This step can be achieved through various methods, a common one being the Fischer indole synthesis from 4-benzyloxyphenylhydrazine and a suitable ketone or aldehyde, followed by cyclization. Alternatively, benzylation of 6-hydroxyindole is a direct approach.

Step 2: Synthesis of 6-Benzyloxyindole-3-acetonitrile

- Materials: 6-Benzyloxyindole, formaldehyde, dimethylamine, sodium cyanide.
- Procedure (via Mannich reaction and cyanation):
 - To a solution of 6-benzyloxyindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine.
 - Stir the reaction mixture at room temperature until the formation of the gramine intermediate is complete (monitored by TLC).
 - The crude gramine is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent to yield 6-benzyloxyindole-3-acetonitrile.
 - Purify the product by column chromatography.

Step 3: Reduction of 6-Benzyloxyindole-3-acetonitrile to **6-Benzyloxytryptamine**

- Materials: 6-Benzyloxyindole-3-acetonitrile, reducing agent (e.g., Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂).
- Procedure (using LAH):
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride in a dry ether solvent (e.g., anhydrous diethyl ether or

THF).

- Slowly add a solution of 6-benzyloxyindole-3-acetonitrile in the same dry solvent to the LAH suspension at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
- Filter the resulting precipitate and extract the filtrate with an organic solvent.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **6-Benzyloxytryptamine**.
- Purify the product by column chromatography or recrystallization.

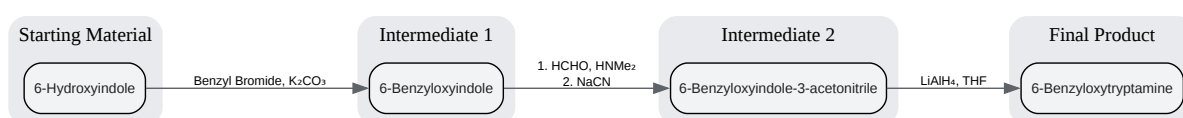
Spectroscopic Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of purified **6-Benzyloxytryptamine** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization or Electrospray Ionization).
 - Obtain the mass spectrum, noting the molecular ion peak and major fragmentation patterns.
- Infrared (IR) Spectroscopy:

- Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .

Visualizations

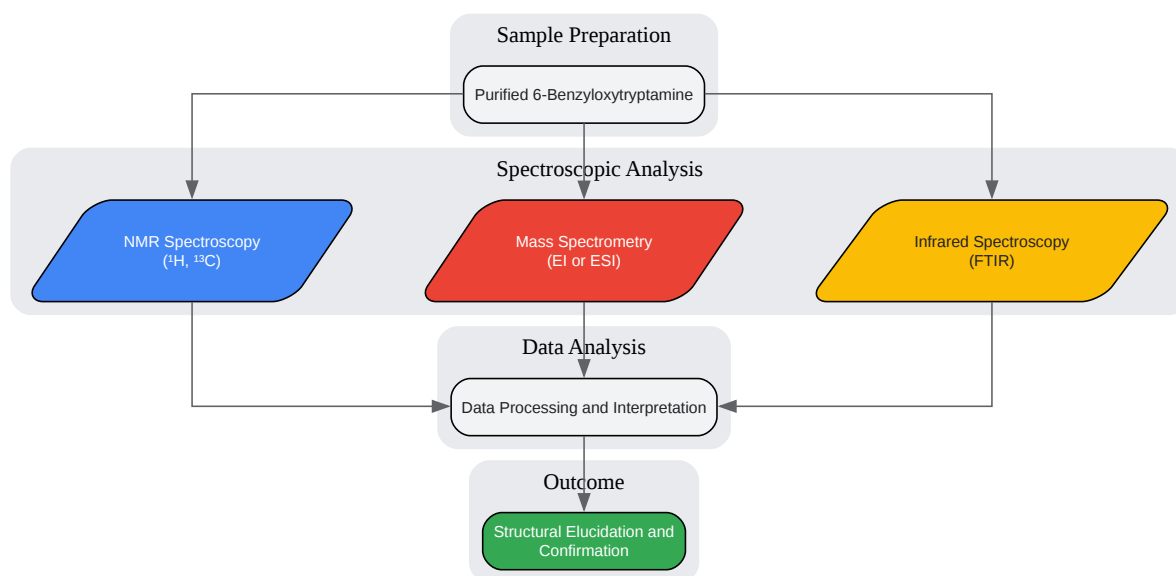
Synthetic Pathway of 6-Benzyloxytryptamine



[Click to download full resolution via product page](#)

Caption: Synthetic route to **6-Benzyloxytryptamine**.

General Workflow for Spectroscopic Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Benzyloxytryptamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015657#spectroscopic-data-nmr-ms-ir-of-6-benzyloxytryptamine\]](https://www.benchchem.com/product/b015657#spectroscopic-data-nmr-ms-ir-of-6-benzyloxytryptamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com